molecular formula C23H26ClN3O4 B10834047 5-[(4-Chlorophenyl)methoxymethyl]-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-oxadiazole

5-[(4-Chlorophenyl)methoxymethyl]-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B10834047
M. Wt: 443.9 g/mol
InChI Key: KTSBQVGVFAEOBK-UHFFFAOYSA-N
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Description

PMID25522065-Compound-28: is a small molecule developed by Nanjing Medical University. It is an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. This compound is currently in the preclinical stage of development and is being investigated for its potential use in treating depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25522065-Compound-28 involves multiple steps, including the preparation of intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .

Industrial Production Methods: Industrial production methods for PMID25522065-Compound-28 are not yet established, as the compound is still in the preclinical stage. Once it progresses to later stages of development, scalable production methods will be developed, likely involving optimization of the synthetic route for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: PMID25522065-Compound-28 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PMID25522065-Compound-28, each with potentially different biological activities .

Scientific Research Applications

PMID25522065-Compound-28 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on tryptophan metabolism.

    Biology: The compound is employed in biological studies to understand its impact on cellular processes and metabolic pathways.

    Medicine: It is being investigated for its potential therapeutic effects in treating depression and other conditions related to tryptophan metabolism.

Mechanism of Action

PMID25522065-Compound-28 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO). This enzyme is responsible for the catabolism of tryptophan into kynurenine. By inhibiting IDO, the compound increases the levels of tryptophan and decreases the production of kynurenine, which is believed to have antidepressant effects. The molecular targets involved include the IDO enzyme and the downstream metabolic pathways affected by tryptophan and kynurenine levels .

Comparison with Similar Compounds

Similar Compounds:

  • PMID25522065-Compound-10
  • PMID25522065-Compound-11
  • PMID25522065-Compound-12
  • PMID25522065-Compound-13
  • PMID25522065-Compound-14

Comparison: PMID25522065-Compound-28 is unique among similar compounds due to its specific inhibitory activity against indoleamine 2,3-dioxygenase. While other compounds may target similar pathways or enzymes, PMID25522065-Compound-28 has shown distinct efficacy in preclinical studies for treating depression. Its unique chemical structure and mechanism of action differentiate it from other IDO inhibitors .

Properties

Molecular Formula

C23H26ClN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxymethyl]-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H26ClN3O4/c1-28-21-14-18(6-9-20(21)30-13-12-27-10-2-3-11-27)23-25-22(31-26-23)16-29-15-17-4-7-19(24)8-5-17/h4-9,14H,2-3,10-13,15-16H2,1H3

InChI Key

KTSBQVGVFAEOBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)COCC3=CC=C(C=C3)Cl)OCCN4CCCC4

Origin of Product

United States

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